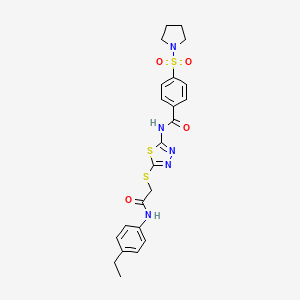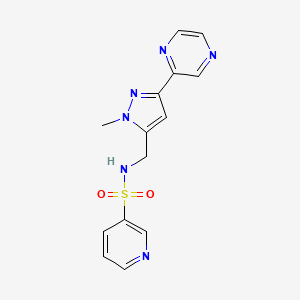![molecular formula C11H12ClFN2 B3006169 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride CAS No. 24335-14-6](/img/structure/B3006169.png)
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride were not found, related compounds such as 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole have been employed in alkaloid synthesis and in studies on neurodegenerative diseases .Molecular Structure Analysis
The molecular weight of this compound is 226.68 . The InChI code for this compound is 1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds have shown high anti-tumor activity . For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Physical And Chemical Properties Analysis
This compound is a solid substance . The storage temperature is room temperature . The InChI code for this compound is 1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H .Wissenschaftliche Forschungsanwendungen
Antioxidant and Cytotoxicity Properties
Research has shown that derivatives of 6-methoxytetrahydro-β-carboline, which are structurally similar to 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, exhibit moderate antioxidant properties. These compounds were synthesized using the Maillard reaction and demonstrated antioxidative and cytotoxic activities in vitro. This finding suggests a potential for developing new antioxidants using similar chemical structures (Goh et al., 2015).
Pharmaceutical Applications
A derivative of 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, similar to the chemical , has been developed as a selective estrogen receptor downregulator (SERD) for treating estrogen receptor-positive breast cancer. This compound, AZD9496, demonstrated high oral bioavailability and is currently in clinical trials, showcasing the potential of related compounds in cancer therapy (De savi et al., 2015).
Synthesis and Characterization
Studies have focused on optimizing the synthesis conditions of 6-methoxy-tetrahydro-β-carboline derivatives (structurally related to 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) using the Maillard reaction. The reaction conditions were optimized for catalyst loading, temperature, and time, yielding valuable insights into efficient synthesis methods for similar compounds (Goh et al., 2015).
TRPV1 Antagonists
A class of TRPV1 antagonists based on the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole structure, similar to the compound , has been synthesized and evaluated pharmacologically. These compounds showed promise in treating pain, with one compound, in particular, displaying potent antagonism and good efficacy in pain models, indicating potential therapeutic applications (Li et al., 2019).
Safety and Hazards
The safety information for 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride indicates that it is classified under GHS07. The hazard statements include H315 - H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Target of Action
The primary target of 6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is c-Met , a receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, c-Met, by binding to its active site . This interaction inhibits the receptor’s activity, leading to a decrease in the signaling pathways that promote cell proliferation and survival . The introduction of sulfonyl groups to the compound has been suggested to increase its antiproliferative activity .
Biochemical Pathways
The inhibition of c-Met affects several downstream pathways involved in cell proliferation and survival
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits cell proliferation in a dose-dependent manner and also markedly inhibits cytolytic activity .
Eigenschaften
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPVBHGOKGOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)


![Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate](/img/structure/B3006096.png)
![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)
![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)



